Celangulatin C
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Overview
Description
Celangulatin C is an insecticidal sesquiterpene polyol ester that can be isolated from the root bark of Pseudolarix kaempferi . It is known for its potent insecticidal activity, particularly against Mythimna separata larvae . This compound belongs to the Celastraceae family, which is known for producing various bioactive compounds with insecticidal, antitumor, and other pharmacological activities .
Preparation Methods
Chemical Reactions Analysis
Celangulatin C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids .
Scientific Research Applications
Celangulatin C has several scientific research applications:
Insecticidal Activity: It is primarily used as an insecticidal agent due to its potent activity against various insect species.
Antitumor Activity: Some studies have shown that this compound exhibits antitumor activity, making it a potential candidate for cancer research.
Reversing Multidrug Resistance: This compound has been found to reverse multidrug resistance in certain cancer cell lines, enhancing the efficacy of chemotherapy drugs.
Anti-HIV Activity: Preliminary studies suggest that this compound may have anti-HIV properties, although more research is needed to confirm this.
Immunosuppressive Activity: It has also been shown to have immunosuppressive effects, which could be useful in treating autoimmune diseases.
Mechanism of Action
The mechanism of action of Celangulatin C involves its interaction with specific molecular targets and pathways. As an insecticidal agent, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . The exact molecular targets and pathways involved in its antitumor, anti-HIV, and immunosuppressive activities are still under investigation, but it is believed to interfere with key cellular processes and signaling pathways .
Comparison with Similar Compounds
Celangulatin C is part of a group of sesquiterpene polyol esters with a β-dihydroagarofuran skeleton. Similar compounds include:
Celangulatin D: Another insecticidal sesquiterpene polyol ester with similar activity.
Celangulatin E: Exhibits insecticidal and antitumor activities.
Celangulatin F: Known for its potent insecticidal activity.
Angulatin A: Another sesquiterpene polyol ester with insecticidal properties.
Properties
Molecular Formula |
C32H42O13 |
---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5,8-triacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C32H42O13/c1-16(2)27(37)40-15-31-25(43-19(5)35)21(41-17(3)33)14-30(8,39)32(31)24(36)22(29(6,7)45-32)23(42-18(4)34)26(31)44-28(38)20-12-10-9-11-13-20/h9-13,16,21-26,36,39H,14-15H2,1-8H3/t21-,22+,23-,24?,25-,26+,30-,31-,32-/m0/s1 |
InChI Key |
QCSQJHAIHSGQLC-DHDOOOSMSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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